Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a significant structural motif in many biologically active molecules. The presence of the sulfonyl and acetamido groups further enhances its chemical reactivity and potential for diverse applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Some substituted benzofurans, which share a similar structure, have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
Preparation Methods
The synthesis of Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetamido Group: This step involves the reaction of the benzofuran derivative with acetamide under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamido groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives with sulfonyl and acetamido groups. These compounds may have similar chemical reactivity but differ in their biological activity and specificity. For example:
Ethyl 2-methyl-5-[N-(2,4-dimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate: Similar structure but with different substitution on the benzene ring, leading to different biological activity.
Ethyl 2-methyl-5-[N-(2,4,6-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate: Another similar compound with different substitution pattern, affecting its reactivity and applications.
The uniqueness of Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 5-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-7-29-23(26)22-16(5)30-20-9-8-18(12-19(20)22)24(17(6)25)31(27,28)21-11-14(3)13(2)10-15(21)4/h8-12H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCUSMPVHRENIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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